7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Analytical derivatization Chromogenic reagent characterization HPLC-UV detection

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one (CAS 129119-77-3) is a synthetic coumarin derivative in which a chlorodimethylsilyl group is appended via a three-carbon propoxy spacer at the 7-position of the 4-methylcoumarin (4-methylumbelliferone) core. The compound belongs to the class of chromogenic and fluorogenic organosilanes, specifically designed as a monofunctional silylation reagent for the covalent derivatization of protic analytes (amines, alcohols, carboxylic acids) to impart UV-detectable or fluorescent properties.

Molecular Formula C15H19ClO3Si
Molecular Weight 310.85 g/mol
CAS No. 129119-77-3
Cat. No. B145448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one
CAS129119-77-3
Molecular FormulaC15H19ClO3Si
Molecular Weight310.85 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl
InChIInChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3
InChIKeyKYVMSLGJGOLZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one (CAS 129119-77-3): Procurement-Relevant Identity, Class, and Core Physicochemical Profile


7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one (CAS 129119-77-3) is a synthetic coumarin derivative in which a chlorodimethylsilyl group is appended via a three-carbon propoxy spacer at the 7-position of the 4-methylcoumarin (4-methylumbelliferone) core [1]. The compound belongs to the class of chromogenic and fluorogenic organosilanes, specifically designed as a monofunctional silylation reagent for the covalent derivatization of protic analytes (amines, alcohols, carboxylic acids) to impart UV-detectable or fluorescent properties [1]. Its molecular formula is C₁₅H₁₉ClO₃Si, molecular weight 310.85 g/mol, and it is typically supplied as a neat compound or as a 10% solution in acetonitrile . The chlorodimethylsilyl group provides a single displaceable chlorine atom, enabling defined single-point attachment to target molecules without crosslinking—a key structural feature distinguishing it from trialkoxysilyl analogs [1].

Why Generic Substitution Fails for 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one: The Linkage Chemistry Determines Application Scope


Coumarin-based silane derivatization reagents are not functionally interchangeable. The target compound employs an ether linkage connecting the coumarin fluorophore to a chlorodimethylsilyl group, which provides a single hydrolyzable Si–Cl bond enabling stoichiometric, single-point covalent attachment to protic substrates [1]. In contrast, the closest in-class alternative—the urethane-linked (N-triethoxysilylpropyl)O-(4-methylumbelliferone)urethane—is acknowledged to be a better chromophore but is explicitly restricted to surface treatment applications due to the protic nitrogen in the urethane linkage, which interferes with solution-phase derivatization workflows such as HPLC pre-column labeling [1]. Similarly, non-silylated coumarins (e.g., 4-methylumbelliferone) lack the covalent immobilization capability entirely, while trialkoxysilyl coumarins (e.g., triethoxysilyl derivatives) can undergo uncontrolled oligomerization and crosslinking, compromising batch-to-batch reproducibility in quantitative analytical derivatization [2]. These divergent linkage chemistries produce fundamentally different application scopes, making generic substitution scientifically unsound.

Quantitative Comparative Evidence for 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one: Head-to-Head Data vs. Urethane-Linked and Unsilylated Analogs


UV-Vis Spectral Differentiation: Ether-Linked Chlorosilane vs. Urethane-Linked Triethoxysilane Coumarin

The target ether-linked compound exhibits a broad UV absorption spectrum with a primary maximum at 319.5 nm, with an extinction coefficient (ε) exceeding 20,000 M⁻¹cm⁻¹, and additional maxima at 281, 248, and 223 nm [1]. Its direct in-patent comparator, the urethane-linked (N-triethoxysilylpropyl)O-(4-methylumbelliferone)urethane, shows a red-shifted primary maximum at 323.5 nm (ε > 20,000) and lacks the 248 nm band [1]. This 4 nm hypsochromic shift in the ether-linked compound reflects the electronic influence of the linkage chemistry on the coumarin chromophore, with the ether linkage preserving a spectral profile closer to the parent 4-methylumbelliferone [1].

Analytical derivatization Chromogenic reagent characterization HPLC-UV detection

Fluorescence Emission Fingerprint: Multi-Band Emission Profile vs. Urethane Analog

Upon excitation at 384 nm, the target compound produces fluorescence emission maxima at 390 nm (very strong), 421 nm, 521 nm, and 585 nm [1]. This multi-band emission profile, extending into the visible region (521 and 585 nm), is explicitly documented in the patent. The urethane-linked comparator's fluorescence emission data were not reported at the same excitation wavelength in the same patent, but the patent explicitly states that urethane-linked silanes are 'generally better chromophores' while noting their restricted utility [1]. The ether-linked compound's emission at 521 and 585 nm provides compatibility with common visible-wavelength fluorescence detectors (e.g., 520 nm long-pass filters) not accessible with the unsilylated parent 4-methylumbelliferone, which emits primarily at ~445 nm in ethanol .

Fluorescence spectroscopy Fluorogenic reagent Derivatization detection

Application Scope Differentiation: HPLC Derivatization Suitability vs. Urethane-Linked Analog Restricted to Surface Treatment

The patent explicitly delineates the application scope of ether-linked versus urethane-linked coumarin silanes. The target compound (ether-linked chlorodimethylsilyl coumarin) is described as 'useful, for example, for derivatization in high pressure liquid chromatography (HPLC) and in the formation of visualizable blocked intermediates useful in synthesis' [1]. In direct contrast, the urethane-linked (N-triethoxysilylpropyl)O-(4-methylumbelliferone)urethane is described as being limited: 'the silanes of the present invention having urethane linkages are generally better chromophores, but the protic nitrogen generally limits their utility to surface treatment applications, such as affinity chromatography' [1]. This constitutes a qualitative but definitive head-to-head application-scope adjudication within the primary reference.

HPLC pre-column derivatization Silylation reagent selection Chromatographic detection

Covalent Immobilization Stability: Silylated vs. Unsilylated Coumarin Dye Leaching Resistance in Sol-Gel Hosts

In a class-level study of silylated coumarin dyes in sol-gel silica composites, the triethoxysilyl-functionalized Coumarin 4 (derCoum) showed complete resistance to dye extraction after prehydrolysis and full TMOS hydrolysis, with the dye being non-extractable, confirming covalent bonding within the sol-gel matrix [1]. In contrast, the unsilylated Coumarin 4 dye could be readily extracted from the corresponding silica host. Fluorescence efficiency of silylated dye films was higher than that of unsilylated dye films at all concentrations tested [1]. This evidence supports the class-level inference that the chlorodimethylsilyl-functionalized target compound, by virtue of its hydrolyzable Si–Cl group, can covalently bond to silica or hydroxyl-bearing surfaces, providing leaching resistance that unsilylated coumarins cannot achieve.

Sol-gel encapsulation Dye leaching resistance Solid-state fluorescence

Photostability Enhancement: Silylated Coumarin Dyes vs. Unsilylated Counterparts Under UV and Laser Irradiation

Suratwala et al. (1997) evaluated the photostability of numerous silylated coumarin dyes incorporated in silica:polydimethylsiloxane Polyceram hosts using the sol-gel process. Photostability was assessed by measuring the decrease in dye absorption upon UV lamp exposure and by monitoring fluorescence intensity as a function of pump pulses from a N₂ laser at 337 nm. Both methods showed a significant improvement in photo- and thermal-stability of the silylated dye Polyceram compared to that of the unsilylated dye Polyceram at a dye:Si mole ratio of 10⁻⁴:1 [1]. The improved stability was attributed to immobilization and a higher degree of caging of the silylated dye within the host matrix [1]. Although the target compound was not the specific silylated dye tested, the class-level evidence demonstrates that covalent silyl-functionalization of coumarins confers photostability advantages relevant to the target compound's application in UV-exposed environments.

Photostability Laser dye degradation Solid-state dye lasers

Environmental Insensitivity: Reduced pH and Solvent Sensitivity of Silylated Coumarin Optical Spectra vs. Conventional Coumarins

Suratwala et al. (1998) reported that silylation of coumarin dye molecules had little effect on the absorption and fluorescence spectra in neutral solvent environments, but critically, the optical spectra of silylated dyes compared to those of their conventional (unsilylated) counterpart were less influenced by the local chemical environment, such as pH [1]. This reduced environmental sensitivity allows for greater control and stability of fluorescent properties across different host environments. For the target compound, the covalent attachment of the chlorodimethylsilyl group via the 7-position propoxy spacer is expected to confer similar environmental insensitivity relative to 4-methylumbelliferone, which is known to exhibit pH-dependent fluorescence (highly fluorescent in alkaline solution, quenched in acidic conditions) [2].

Fluorescent sensor stability pH-independent fluorescence Solvatochromism reduction

Optimal Application Scenarios for 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one Based on Quantified Differentiation Evidence


Pre-Column Derivatization for HPLC-UV/Fluorescence Analysis of Non-Chromophoric Analytes

The compound's explicit patent-validated suitability for HPLC derivatization [1], combined with its monofunctional chlorodimethylsilyl reactivity enabling single-point covalent attachment without crosslinking, makes it the reagent of choice over urethane-linked coumarin silanes (which are restricted to surface treatment) [1]. Its UV absorption at 319.5 nm (ε > 20,000) and multi-band fluorescence emission extending to 585 nm [1] provide dual-detection compatibility. For laboratories analyzing fatty acids, alcohols, or amines in complex matrices, this reagent delivers the quantitative derivatization efficiency required for validated HPLC methods, where urethane-linked analogs would fail due to protic nitrogen interference [1].

Covalent Immobilization of Fluorescent Reporters on Silica and Glass Surfaces for Biosensor Fabrication

The hydrolyzable Si–Cl bond enables direct covalent grafting to hydroxyl-bearing surfaces (silica, glass, metal oxides) without the uncontrolled oligomerization typical of trialkoxysilanes [1]. This contrasts with unsilylated coumarins, which can only physisorb and leach over time [2]. The resulting surface-anchored fluorophore benefits from the class-level photostability improvement documented for silylated coumarin dyes under UV and laser irradiation [3], and the reduced pH sensitivity of silylated coumarin optical spectra [4], ensuring stable fluorescence readout across variable buffer conditions in biosensing workflows.

Solid-State Fluorescent Material Development: Doped Sol-Gel Optics and Laser Gain Media

For solid-state dye laser and optical material applications, the covalent incorporation of the silylated coumarin into silica or organically modified silicate (ORMOSIL) matrices prevents dye leaching—a well-documented failure mode of unsilylated coumarins in sol-gel hosts [2]. The compound's visible-region emission bands at 521 and 585 nm [1] extend the usable wavelength range beyond that of 4-methylumbelliferone (λem ~445 nm) . The class-level evidence of significantly improved photostability of silylated vs. unsilylated coumarin dyes under N₂ laser pumping at 337 nm [3] directly supports longer operational lifetimes in laser applications.

Synthesis of Fluorescent Blocked Intermediates and Visualizable Protecting Groups

The patent explicitly identifies the compound's utility in forming visualizable blocked intermediates for organic synthesis [1]. The chlorodimethylsilyl group reacts stoichiometrically with hydroxyl or amino groups to form a stable silyl ether or silylamine, simultaneously installing a fluorescent tag that enables reaction monitoring by TLC or HPLC fluorescence detection. This dual-function (protection + visualization) is not achievable with non-fluorescent chlorosilanes (e.g., chlorodimethylsilane, CAS 1066-35-9) or with urethane-linked coumarin silanes that are restricted to surface applications [1].

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